molecular formula C13H8F2INO B14899064 3,5-difluoro-N-(2-iodophenyl)benzamide

3,5-difluoro-N-(2-iodophenyl)benzamide

Cat. No.: B14899064
M. Wt: 359.11 g/mol
InChI Key: RGRYVSKHLFJUQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Difluoro-N-(2-iodophenyl)benzamide is an organic compound with the molecular formula C13H8F2INO It is a benzamide derivative characterized by the presence of fluorine and iodine atoms on its aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-difluoro-N-(2-iodophenyl)benzamide typically involves the reaction of 3,5-difluorobenzoyl chloride with 2-iodoaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-N-(2-iodophenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3,5-Difluoro-N-(2-iodophenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-difluoro-N-(2-iodophenyl)benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins by binding to their active sites, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Difluoro-N-(2-iodophenyl)benzamide
  • 3,5-Dichloro-N-(2-iodophenyl)benzamide
  • 3,5-Difluoro-N-(4-iodophenyl)benzamide

Uniqueness

3,5-Difluoro-N-(2-iodophenyl)benzamide is unique due to the specific positioning of the fluorine and iodine atoms, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C13H8F2INO

Molecular Weight

359.11 g/mol

IUPAC Name

3,5-difluoro-N-(2-iodophenyl)benzamide

InChI

InChI=1S/C13H8F2INO/c14-9-5-8(6-10(15)7-9)13(18)17-12-4-2-1-3-11(12)16/h1-7H,(H,17,18)

InChI Key

RGRYVSKHLFJUQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=CC(=C2)F)F)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.